4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride
Description
4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride (CAS: 1171001-63-0, Ref: SY227303) is a quinoline derivative featuring a hydrazino (-NH-NH2) group at position 4 and a trifluoromethyl (-CF3) group at position 7 of the quinoline ring. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and chemical research applications. Quinolines are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The trifluoromethyl group improves metabolic stability and lipophilicity, while the hydrazino moiety offers reactivity for further derivatization.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[7-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3.ClH/c11-10(12,13)6-1-2-7-8(16-14)3-4-15-9(7)5-6;/h1-5H,14H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBKPDSQOGAGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607935 | |
| Record name | 4-Hydrazinyl-7-(trifluoromethyl)quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88164-54-9 | |
| Record name | 4-Hydrazinyl-7-(trifluoromethyl)quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride typically involves the reaction of 7-trifluoromethyl-quinoline with hydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt to enhance its stability . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride is utilized across multiple scientific domains:
Chemistry
- Serves as a building block for synthesizing more complex molecules.
- Acts as a reagent in various organic reactions.
Biology
- Investigated for antimicrobial and anticancer properties.
- The compound's structure allows it to interact with biological membranes, potentially disrupting cellular processes .
Medicine
- Ongoing research is exploring its therapeutic potential for treating various diseases, particularly due to its ability to inhibit specific enzymes involved in disease pathways .
Industry
The biological activities of this compound are noteworthy:
Enzyme Inhibition:
The compound has demonstrated inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in neurodegenerative diseases.
Antimicrobial Activity:
Preliminary studies indicate effective activity against both Gram-positive and Gram-negative bacteria. Its structural characteristics enhance its ability to penetrate bacterial membranes .
Anticancer Potential:
Research suggests interference with cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. Notably, it has shown efficacy against various cancer cell lines .
Antimicrobial Activity Against Mycobacterium tuberculosis
A study evaluated hydrazone derivatives related to quinoline structures against Mycobacterium tuberculosis (Mtb WT H37Rv). Results indicated enhanced anti-tuberculosis activity compared to standard treatments like rifampicin, suggesting structural modifications can improve efficacy against resistant strains.
Synergistic Effects with Standard Antibiotics
Research on hybrid compounds combining quinolines with other pharmacophores demonstrated enhanced antibacterial activity when used alongside ciprofloxacin against multidrug-resistant strains. This highlights the potential for developing combination therapies utilizing this compound .
Mechanism of Action
The mechanism of action of 4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Structural analogs of this compound include other substituted quinolines with variations in functional groups, substituent positions, and electronic properties. Below is a detailed comparison:
Structural Analogs from the Quinoline Family
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Hydrazino (-NH-NH2) at position 4 provides nucleophilic reactivity, enabling conjugation with carbonyl groups (e.g., in hydrazone formation), unlike the hydroxy (-OH) group in 7,8-Dimethyl-4-hydroxyquinoline, which participates in hydrogen bonding.
Positional Isomerism :
Pharmacological Potential :
- While direct pharmacological data for the target compound is unavailable, trifluoromethyl-substituted quinolines are widely studied for antimicrobial activity. For instance, fluoroquinolones like Lomefloxacin-d5 HCl (Ref: R1430) leverage fluorine and piperazinyl groups for enhanced efficacy. The -CF3 group in the target compound may similarly improve target binding and pharmacokinetics.
Biological Activity
4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Empirical Formula : C10H8F3N3·HCl
- Molecular Weight : 263.65 g/mol
- Functional Groups : Hydrazine group and trifluoromethyl substituent on the quinoline ring.
These structural elements contribute to its reactivity and biological properties. The hydrazine moiety is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases .
- Antimicrobial Activity : Its structure allows it to interact with bacterial cell membranes, leading to disruption of cellular processes. Preliminary studies indicate promising activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Research suggests that this compound may interfere with cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
Antimicrobial Efficacy
A summary of antimicrobial activity against various bacterial strains is presented below:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| QH-02 | Staphylococcus aureus | 4 μg/mL |
| QH-04 | Escherichia coli | 4 μg/mL |
| QH-05 | Acinetobacter baumannii | 4 μg/mL |
These compounds exhibited significant antibacterial properties, outperforming traditional antibiotics in some cases .
Enzyme Inhibition Studies
The inhibition potency of this compound on cholinesterases was evaluated:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 46.8 - 137.7 |
| Butyrylcholinesterase (BuChE) | 19.1 - 881.1 |
These values indicate that the compound exhibits mixed-type inhibition, which may be beneficial for therapeutic applications targeting neurodegenerative conditions .
Case Studies
-
Antimicrobial Activity Against Mycobacterium tuberculosis :
A study evaluated the effectiveness of hydrazone derivatives related to quinoline structures against Mtb WT H37Rv. The derivatives showed enhanced anti-tuberculosis activity compared to standard treatments like rifampicin . The findings suggest that modifications in the quinoline structure can lead to improved efficacy against resistant strains. -
Synergistic Effects with Standard Antibiotics :
Research involving hybrid compounds combining quinolines with other pharmacophores demonstrated enhanced antibacterial activity when used in combination with ciprofloxacin against multidrug-resistant strains of bacteria. This highlights the potential for developing combination therapies utilizing compounds like this compound .
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride?
- Methodology : Synthesis typically involves introducing the hydrazino group at the 4-position and the trifluoromethyl group at the 7-position of the quinoline core. A common approach is to start with a halogenated quinoline precursor (e.g., 7-chloro-4-hydroxyquinoline) and perform nucleophilic substitution with hydrazine. The trifluoromethyl group may be introduced via cross-coupling reactions (e.g., using trifluoromethylating agents like CF₃Cu). Catalysts such as magnesium and ammonium chloride are critical for regioselective functionalization . Solvent selection (e.g., water or diethyl malonate derivatives) impacts reaction efficiency and purity (>97% achievable with GC/HPLC validation) .
Q. How is the purity of this compound assessed in laboratory settings?
- Methodology : Purity is validated using chromatographic techniques:
- Gas Chromatography (GC) : Effective for detecting volatile by-products and quantifying main product yields (>97% purity threshold) .
- High-Performance Liquid Chromatography (HPLC) : Preferred for non-volatile impurities, especially hydrazine derivatives.
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and Cl .
Q. What spectroscopic methods are used to characterize this compound?
- Methodology :
- ¹H/¹³C NMR : Resolves hydrazino (-NHNH₂) and trifluoromethyl (-CF₃) groups. The quinoline aromatic protons show distinct splitting patterns .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation pathways .
- Infrared (IR) Spectroscopy : Identifies N-H stretches (3100–3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing the synthesis of this compound?
- Methodology : Quantum mechanical calculations (e.g., DFT) model reaction pathways to predict regioselectivity and transition states. For example:
- Reaction Path Search : Identifies intermediates and activation energies for hydrazine substitution .
- Solvent Effects : COSMO-RS simulations optimize solvent selection to enhance yield .
- Machine Learning : Analyzes historical reaction data to recommend optimal conditions (temperature, catalyst loading) .
Q. What strategies resolve regioselectivity challenges during functionalization of the quinoline core?
- Methodology :
- Directing Groups : Use temporary protecting groups (e.g., Boc for hydrazino) to steer trifluoromethylation to the 7-position .
- Metal Catalysis : Pd/Cu-mediated cross-coupling ensures precise CF₃ placement .
- Kinetic Control : Adjust reaction temperature and time to favor the desired regioisomer. For example, lower temperatures reduce side reactions in ethylation steps .
Q. How are by-products analyzed during the synthesis of hydrazinoquinoline derivatives?
- Methodology :
- Isolation Techniques : Column chromatography separates by-products (e.g., regioisomers or over-alkylated species) .
- Structural Elucidation : MS/MS and 2D NMR (e.g., HSQC, HMBC) map connectivity in unexpected by-products .
- X-ray Crystallography : Resolves ambiguous structures, especially for crystalline hydrazone derivatives .
Q. What reactor design principles improve scalability for this compound production?
- Methodology :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic hydrazine reactions, reducing decomposition .
- Membrane Separation : Purifies intermediates via nanofiltration, critical for removing unreacted hydrazine .
- Process Simulation : Aspen Plus® models optimize feed rates and solvent recovery .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data for hydrazinoquinoline derivatives?
- Methodology :
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) .
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to confirm N-H coupling patterns in NMR .
- Collaborative Reproducibility : Share raw data (e.g., FID files) with independent labs to verify interpretations .
Q. Why might yield discrepancies occur in trifluoromethylation reactions, and how can they be mitigated?
- Root Causes :
- Moisture Sensitivity : CF₃ reagents (e.g., Togni’s reagent) degrade in humid conditions.
- Catalyst Poisoning : Trace oxygen or impurities deactivate Pd catalysts.
- Solutions :
- Glovebox Synthesis : Maintain anhydrous/anaerobic conditions .
- Catalyst Screening : Test alternative ligands (e.g., Xantphos) to improve turnover .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
